3-Nitro-5-phenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-6-10(7-12-8-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBLPKWPBMJMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376558 | |
| Record name | 3-nitro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123792-62-1 | |
| Record name | 3-nitro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Quantum Chemical Blueprint for 3-Nitro-5-phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive computational and experimental framework for the analysis of 3-Nitro-5-phenylpyridine. Due to the limited availability of specific published experimental and computational data for this compound, this document serves as a detailed procedural manual for researchers aiming to characterize it. The guide outlines the theoretical foundation and practical steps for performing quantum chemical calculations using Density Functional Theory (DFT), including geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis. Furthermore, it presents standardized experimental protocols for the synthesis and spectroscopic characterization (FT-IR, UV-Vis) of the title compound. All quantitative data that would be generated from these procedures are presented in structured tables for clarity and comparative ease. Mandatory visualizations for the computational workflow and a representative HOMO-LUMO distribution are provided using the DOT language to guide researchers in their investigations.
Introduction
This compound (CAS No. 123792-62-1) is a heterocyclic compound featuring a pyridine ring substituted with a nitro group and a phenyl group.[1][2] The presence of the electron-withdrawing nitro group and the aromatic phenyl ring suggests potentially interesting electronic and optical properties, making it a candidate for investigation in materials science and pharmaceutical development. Quantum chemical calculations are indispensable tools for predicting the molecular structure, reactivity, and spectroscopic properties of such molecules before or in conjunction with experimental synthesis and analysis.
This guide details the necessary computational and experimental protocols to fully characterize this compound. The methodologies are based on established practices for similar nitro-substituted pyridine derivatives.[3]
Computational Methodology: A Procedural Guide
Quantum chemical calculations provide invaluable insights into the geometric, electronic, and vibrational properties of a molecule. The following protocol outlines a robust methodology for the theoretical investigation of this compound using Density Functional Theory (DFT), a widely used and reliable method for systems of this size.[3]
Software and Theoretical Level
The calculations should be performed using a standard quantum chemistry software package like Gaussian. The recommended theoretical method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the accuracy of DFT with a portion of Hartree-Fock exchange, offering a good balance between computational cost and accuracy for organic molecules.[4][5] A Pople-style basis set, such as 6-311++G(d,p), is advised to provide sufficient flexibility for describing the electron distribution, including diffuse functions (++) for the nitro group and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[4][6]
Computational Workflow
The logical flow of the computational analysis is critical for obtaining accurate and comprehensive results. The process begins with building the initial molecular structure and proceeds through optimization and property calculations.
Caption: Logical workflow for quantum chemical calculations.
Key Computational Analyses
-
Geometry Optimization: The initial structure of this compound is optimized to find the lowest energy conformation on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles provide the most stable 3D structure of the molecule.
-
Vibrational Frequency Analysis: This calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). The results are also used to predict the infrared (IR) and Raman spectra, which can be compared with experimental data.[3][6]
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and electronic excitation properties.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites, which is essential for predicting intermolecular interactions.
Presentation of Predicted Data
The results from the quantum chemical calculations should be organized into clear tables for easy interpretation and comparison with experimental data.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle/Dihedral | Calculated Value (Å or °) |
| Bond Lengths | C2-N1 | Data |
| C5-C6 | Data | |
| C3-N7 | Data | |
| N7-O8 | Data | |
| Bond Angles | N1-C2-C3 | Data |
| C4-C5-C6 | Data | |
| C3-N7-O8 | Data | |
| Dihedral Angles | C4-C3-C2-N1 | Data |
| C4-C5-C6-C11 | Data |
Table 2: Predicted Vibrational Frequencies (Selected Modes)
| Mode Number | Wavenumber (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment (Potential Energy Distribution) |
| e.g., 1 | Data | Data | Data | NO₂ asymmetric stretch |
| e.g., 2 | Data | Data | Data | NO₂ symmetric stretch |
| e.g., 3 | Data | Data | Data | C=C aromatic stretch (Pyridine) |
| e.g., 4 | Data | Data | Data | C=C aromatic stretch (Phenyl) |
| e.g., 5 | Data | Data | Data | C-H in-plane bend |
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | Data |
| LUMO Energy | Data |
| HOMO-LUMO Energy Gap (ΔE) | Data |
| Ionization Potential (Vertical) | Data |
| Electron Affinity (Vertical) | Data |
| Dipole Moment (Debye) | Data |
Visualization of Electronic Structure
Visualizing the frontier molecular orbitals is key to understanding the molecule's electronic behavior. The nitro group is strongly electron-withdrawing, while the phenyl and pyridine rings are π-conjugated systems. Therefore, the HOMO is expected to be localized primarily on the phenyl and pyridine rings, while the LUMO is expected to be concentrated around the nitro group and the pyridine ring.
Caption: Representative HOMO-LUMO energy level diagram.
Experimental Protocols
Experimental validation is crucial. The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol (Illustrative)
A plausible synthesis route is the Suzuki coupling reaction between 3-bromo-5-nitropyridine and phenylboronic acid.
-
Reaction Setup: To an oven-dried flask, add 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a suitable solvent mixture (e.g., toluene/ethanol) and an aqueous solution of a base like sodium carbonate (2.0 M, 2.0 eq).
-
Reaction Execution: Degas the mixture with nitrogen or argon and heat under reflux until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectrum of the purified solid sample using a KBr pellet technique.
-
Scan in the range of 4000–400 cm⁻¹.
-
Characteristic peaks to identify include: asymmetric and symmetric NO₂ stretching (typically ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and C=C/C=N stretching in the aromatic rings (typically ~1600-1450 cm⁻¹).[4]
-
-
UV-Visible Spectroscopy:
-
Dissolve a small, accurately weighed sample of the compound in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
Record the absorption spectrum over a range of 200–800 nm using a dual-beam UV-Vis spectrophotometer.[6]
-
The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic systems and potentially n → π* transitions involving the nitro group and pyridine nitrogen.
-
Conclusion
This technical guide provides a comprehensive roadmap for the theoretical and experimental characterization of this compound. By following the detailed computational workflow, researchers can predict its structural, vibrational, and electronic properties. The outlined experimental protocols for synthesis and spectroscopic analysis provide a clear path for validating these theoretical predictions. The structured data tables and visualizations serve as templates for organizing and interpreting the findings, thereby facilitating a deeper understanding of this molecule for potential applications in drug development and materials science.
References
- 1. This compound | 123792-62-1 | Benchchem [benchchem.com]
- 2. This compound | 123792-62-1 [chemicalbook.com]
- 3. Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review of 3-Nitro-5-phenylpyridine and its Analogs: Synthesis, Reactivity, and Therapeutic Potential
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of pyridine functionalized with a nitro group represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. The nitro group, a potent electron-withdrawing moiety, not only modulates the electronic properties of the pyridine ring but also serves as a critical pharmacophore and a versatile synthetic handle. This technical guide provides an in-depth review of 3-Nitro-5-phenylpyridine and its analogs, focusing on their synthesis, chemical reactivity, and pharmacological applications. We present key quantitative data in structured tables, detail relevant experimental protocols, and visualize core chemical processes and workflows to offer a comprehensive resource for researchers in drug discovery and development.
Introduction to Nitropyridines
Pyridine derivatives are foundational scaffolds in numerous natural products and pharmaceutical agents.[1] The introduction of a nitro group (NO₂) onto the pyridine ring profoundly influences the molecule's reactivity and biological profile. The nitro group is a strong electron-withdrawing moiety that deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to it.[2] This reactivity is pivotal for the synthesis of diverse analogs.
From a pharmacological standpoint, the nitro group can act as both a pharmacophore and a toxicophore.[3] Its presence can enhance interactions with biological targets, and its in-vivo reduction can generate reactive nitroso and hydroxylamine intermediates, which are often central to the compound's mechanism of action, particularly in antimicrobial and anticancer contexts.[2][4] Compounds containing the nitropyridine scaffold have shown promise as antimicrobial, anti-inflammatory, and anticancer agents, making them a subject of intense research.[3][5][6]
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs often leverages modern cross-coupling reactions to form the crucial carbon-carbon bond between the pyridine and phenyl rings. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.[7][8]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide.[7] For the synthesis of this compound, this typically involves reacting a halogenated 3-nitropyridine with phenylboronic acid. This method is valued for its tolerance of a wide range of functional groups and generally good yields.[9]
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis via Suzuki Coupling
The following is a representative protocol adapted from methodologies for synthesizing biaryl compounds via Suzuki coupling.[9]
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-3-nitropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 85-95 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final product.
Chemical Reactivity and Further Functionalization
The this compound core is amenable to further chemical modification, allowing for the creation of diverse analog libraries. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic substitution reactions.
Vicarious Nucleophilic Substitution (VNS)
VNS is a powerful method for introducing carbon or heteroatom nucleophiles onto electron-deficient aromatic rings, substituting a hydrogen atom.[10] For 3-nitropyridine derivatives, this reaction typically occurs at positions activated by the nitro group (ortho or para). VNS provides a direct route for C-H functionalization, such as amination or alkylation.[10]
The mechanism involves the initial attack of a nucleophile to form a σ-adduct, followed by base-induced β-elimination of a leaving group from the nucleophile, which restores aromaticity.[10]
Caption: Key steps in the Vicarious Nucleophilic Substitution (VNS) mechanism.
Quantitative Data: VNS Amination Yields
The following table summarizes representative yields for the VNS amination of various 3-nitropyridine analogs, illustrating the utility of this reaction.
| Substrate (3-Nitropyridine Derivative) | Aminating Agent | Product (2-Amino-5-nitropyridine Derivative) | Yield (%) | Reference |
| 3-Nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-5-nitropyridine | 70 | [10] |
| 4-Chloro-3-nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-4-chloro-5-nitropyridine | 84 | [10] |
| 4-Methyl-3-nitropyridine | Hydroxylamine | 2-Amino-4-methyl-5-nitropyridine | 73 | [10] |
| 4-Phenyl-3-nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-4-phenyl-5-nitropyridine | 80 | [10] |
| Data adapted from studies on analogous 3-nitropyridine compounds.[10] |
Displacement of the Nitro Group
The nitro group at the C-3 position can also be displaced by strong heteroatomic nucleophiles, such as alkoxides or thiolates. This reaction provides a direct route to introduce oxygen or sulfur functionalities, leading to the formation of 3-alkoxy-5-phenylpyridines or 3-(alkylthio)-5-phenylpyridines, respectively.[10]
Biological Activity and Pharmacological Evaluation
Nitropyridine derivatives have been investigated for a range of therapeutic applications, owing to their diverse biological activities.
Antimicrobial and Anticancer Potential
Research has shown that nitropyridine compounds exhibit significant antimicrobial and cytotoxic properties.[5] The nitro group is often crucial for this activity. For example, derivatives related to 2-Bromo-5-fluoro-3-nitropyridine have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis.[5] In the context of cancer, the nitroaromatic scaffold is explored for its ability to induce apoptosis or inhibit key signaling pathways in cancer cells.[5]
Quantitative Data: Antimicrobial Activity
The following table presents an example of the antimicrobial activity reported for nitropyridine-related compounds.
| Compound Class | Target Organism | Activity Metric | Result | Reference |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis | MIC | 4-64 µg/mL | [5] |
Anti-inflammatory Activity
Certain nitro-containing heterocyclic compounds have been evaluated for their anti-inflammatory effects.[6] The mechanism often involves the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[11]
Experimental Protocol: In-vitro Anti-inflammatory Assay (Egg Albumin Denaturation)
This protocol is adapted from methods used to assess the in-vitro anti-inflammatory activity of new chemical entities.[6]
-
Preparation of Solutions: Prepare a 0.2% solution of fresh hen's egg albumin in phosphate-buffered saline (pH 6.4). Prepare stock solutions of the test compounds and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
Assay Setup: In test tubes, add 0.2 mL of the egg albumin solution, 2.8 mL of phosphate-buffered saline, and 2 mL of varying concentrations of the test compound or standard drug. A control group contains the vehicle instead of the test compound.
-
Incubation: Incubate the mixtures in a water bath at 37 ± 2 °C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 70 °C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = 100 × [(Absorbance of control - Absorbance of test) / Absorbance of control].
Caption: A general workflow for the pharmacological evaluation of new compounds.
Conclusion
This compound and its analogs are a versatile class of compounds with significant therapeutic potential. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide efficient access to the core scaffold. The inherent reactivity of the nitropyridine ring, especially its susceptibility to Vicarious Nucleophilic Substitution, allows for extensive structural diversification to optimize biological activity. The recurring demonstration of antimicrobial, anticancer, and anti-inflammatory properties underscores the importance of this scaffold in drug discovery. This guide provides a foundational overview of the synthesis, reactivity, and pharmacological evaluation of these compounds, serving as a valuable resource for the continued development of novel nitropyridine-based therapeutic agents.
References
- 1. pyridine-derivatives-as-biologically-active-precursors-organics-and-selected-coordination-complexes - Ask this paper | Bohrium [bohrium.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 123792-62-1 | Benchchem [benchchem.com]
- 11. mdpi.com [mdpi.com]
Biological Activity Screening of 3-Nitro-5-phenylpyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The pyridine ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds. Its derivatives have shown a wide array of activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of a nitro group can significantly influence the electronic properties of the molecule, often enhancing its biological activity through various mechanisms, including redox cycling and interactions with specific cellular targets.[1] The further addition of a phenyl group at the 5-position creates a 3-Nitro-5-phenylpyridine core, offering a unique three-dimensional structure for potential interactions with biological macromolecules. This guide outlines the essential steps and theoretical background for the comprehensive biological activity screening of novel this compound derivatives.
Potential Biological Activities and Data Presentation
Based on the broader class of nitropyridine and bipyridine compounds, this compound derivatives are hypothesized to exhibit significant anticancer and antimicrobial activities. The following tables are structured to present quantitative data that would be generated during a typical screening cascade.
Anticancer Activity
The cytotoxic potential of this compound derivatives against various cancer cell lines is a primary area of investigation. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.
Table 1: In Vitro Cytotoxicity of this compound Derivatives (Hypothetical Data)
| Compound ID | Substitution Pattern | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 3NPP-001 | Unsubstituted | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| 3NPP-002 | 4'-Chloro | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |
| 3NPP-003 | 4'-Methoxy | 25.1 ± 2.5 | 35.8 ± 3.2 | 30.2 ± 2.8 |
| 3NPP-004 | 3',4'-Dichloro | 5.4 ± 0.6 | 7.9 ± 0.8 | 6.1 ± 0.7 |
| Doxorubicin | (Reference) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Data is hypothetical and for illustrative purposes only.
Antimicrobial Activity
The antimicrobial efficacy of these derivatives can be assessed against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives (Hypothetical Data)
| Compound ID | Substitution Pattern | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 3NPP-001 | Unsubstituted | 32 | 64 | 64 |
| 3NPP-002 | 4'-Chloro | 16 | 32 | 32 |
| 3NPP-003 | 4'-Methoxy | 64 | >128 | 128 |
| 3NPP-004 | 3',4'-Dichloro | 8 | 16 | 16 |
| Ciprofloxacin | (Reference) | 1 | 0.5 | N/A |
| Fluconazole | (Reference) | N/A | N/A | 4 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and comparable results.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method
This method assesses the antimicrobial activity of a substance based on the size of the zone of inhibition of microbial growth around a disk impregnated with the test compound.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.
-
Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivatives onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.
-
Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity.
Potential Signaling Pathways and Mechanisms of Action
Nitropyridine derivatives have been reported to exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and metabolism.
Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial biological screening of a library of newly synthesized this compound derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overactivation is a hallmark of many cancers, making it a key therapeutic target.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that regulates cell survival, growth, and proliferation. Its dysregulation is frequently observed in various cancers.
GSK-3β Signaling Pathway
Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase involved in various cellular processes, including metabolism, cell proliferation, and apoptosis. Its inhibition has been explored as a therapeutic strategy in several diseases, including cancer.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides the foundational knowledge and experimental framework necessary for the systematic biological evaluation of its derivatives. While specific quantitative data for this compound class remains to be extensively published, the outlined protocols for anticancer and antimicrobial screening, in conjunction with the understanding of potentially modulated signaling pathways, offer a clear roadmap for future research and development in this area. Further investigation into the synthesis and screening of a diverse library of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the nitro group in 3-Nitro-5-phenylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document details the primary transformations of the nitro group, focusing on its reduction to an amino group and its role in nucleophilic aromatic substitution reactions. This guide includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application of the chemistry of this compound.
Introduction
This compound is a versatile bifunctional molecule featuring a pyridine ring, a nitro group, and a phenyl substituent. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it a focal point for various chemical transformations. Understanding the reactivity of the nitro group is crucial for the strategic design and synthesis of novel pharmaceutical agents and functional materials. This guide will explore the two primary reaction pathways involving the nitro group: its reduction to the corresponding amine and its participation in nucleophilic aromatic substitution reactions.
Synthesis of this compound
The primary route for the synthesis of this compound is the Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of a pyridine precursor with a phenyl group. A common strategy involves the coupling of 3-bromo-5-nitropyridine with phenylboronic acid.
Experimental Protocol: Suzuki Cross-Coupling
Reaction: Synthesis of this compound from 3-bromo-5-nitropyridine and phenylboronic acid.
Reagents and Materials:
-
3-bromo-5-nitropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and SPhos (0.10 eq).
-
Add a 2M aqueous solution of potassium phosphate (3.0 eq).
-
Add toluene as the solvent.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture at 90 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-bromo-5-nitropyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90 | 18 | ~90 | [1] (adapted) |
Reactivity of the Nitro Group
The nitro group in this compound exhibits diverse reactivity, primarily centered around reduction to an amine and participation in nucleophilic aromatic substitution reactions.
Reduction of the Nitro Group
Reaction: Reduction of 5-bromo-3-nitropyridine to 5-bromo-3-aminopyridine.
Reagents and Materials:
-
5-bromo-3-nitropyridine
-
Palladium on activated charcoal (10% Pd/C)
-
Tetrahydroxydiboron
-
Acetonitrile
-
Water
Procedure:
-
In a reaction flask, combine 5-bromo-3-nitropyridine (0.6 mmol, 121.8 mg), 10% Pd/C (0.03 mmol, 6.4 mg), and tetrahydroxydiboron (1.98 mmol, 177.5 mg).
-
Add acetonitrile (1 mL) and water (6 mmol, 108.0 mg).
-
Place the reaction under a nitrogen atmosphere.
-
Heat the mixture at 50 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add 10 mL of water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 3:1) to yield 5-bromo-3-aminopyridine.
Quantitative Data for Analogous Reduction:
| Substrate | Reducing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-3-nitropyridine | Tetrahydroxydiboron | 10% Pd/C | Acetonitrile/Water | 50 | 24 | 96 | [1] |
dot
Caption: Workflow for the reduction of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic attack. In the case of this compound, this can lead to two main outcomes: nucleophilic substitution of other leaving groups on the ring, or, more interestingly, the direct substitution of the nitro group itself.
The nitro group at the 3-position strongly activates the positions ortho and para to it (positions 2, 4, and 6) towards nucleophilic attack. If a suitable leaving group is present at one of these positions, a nucleophilic aromatic substitution (SNAr) reaction can readily occur.
Research on 3-R-5-nitropyridines has shown that the non-activated nitro group at the 3-position can be displaced by strong anionic nucleophiles, such as alkoxides, thiolates, and amides.[2] This reactivity is significant as it allows for the direct functionalization at the 3-position by displacing the nitro group.
References
The Phenyl-Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenyl-pyridine scaffold, a deceptively simple heterocyclic motif, has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, synthetic tractability, and ability to engage in a wide range of intermolecular interactions have made it a cornerstone for the design of novel therapeutics targeting a diverse array of biological targets. This technical guide provides a comprehensive investigation into the phenyl-pyridine core, detailing its synthesis, structure-activity relationships (SAR), and applications, with a focus on providing actionable data and experimental protocols for researchers in the field.
Introduction to a Privileged Scaffold
The pyridine ring, an isostere of benzene where a CH group is replaced by a nitrogen atom, imparts significant changes to the molecule's physicochemical properties. The nitrogen atom introduces a dipole moment, acts as a hydrogen bond acceptor, and alters the aromatic system's electron distribution, making the adjacent carbons more electropositive.[1] This "phenyl-pyridyl switch" is a common strategy in medicinal chemistry to enhance a compound's binding affinity, metabolic stability, and pharmacokinetic profile.[1] The strategic placement of the nitrogen atom within the aromatic system can lead to improved interactions with biological targets and a reduction in off-target effects.[1]
Synthesis of the Phenyl-Pyridine Core
The construction of the phenyl-pyridine scaffold is primarily achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent and versatile method. This palladium-catalyzed reaction efficiently forms the C-C bond between a pyridine derivative and a phenyl boronic acid or ester.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of 2-phenylpyridine derivatives.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Phenylboronic acid derivative (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried round-bottom flask, add the 2-chloropyridine derivative, phenylboronic acid derivative, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylpyridine derivative.
A more classical approach for the synthesis of the parent 2-phenylpyridine involves the reaction of phenyllithium with pyridine.[2]
Workflow for Phenyl-Pyridine Synthesis and Evaluation
Structure-Activity Relationship (SAR) and Applications
The versatility of the phenyl-pyridine scaffold is evident in its application across a wide range of therapeutic areas, including oncology, inflammation, and metabolic diseases. The following sections highlight key examples and summarize the available quantitative data.
Phenyl-Pyridine as Kinase Inhibitors
The phenyl-pyridine core is a prominent feature in many kinase inhibitors, where the pyridine nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase active site.
Lorlatinib: A Case Study in ALK/ROS1 Inhibition
Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[3] Its phenyl-pyridine scaffold is central to its high potency and ability to overcome resistance mutations. Lorlatinib effectively inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, namely the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[4]
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for diseases like rheumatoid arthritis.[5] Several phenyl-pyridine-based compounds have been developed as potent p38 inhibitors.
| Compound ID | Scaffold | p38α IC₅₀ (nM) | TNF-α Release IC₅₀ (nM) | Reference |
| 7g | 4-Phenyl-5-pyridyl-1,3-thiazole | 10 | 20 | [6] |
| 10b | 4-Phenyl-5-pyridyl-1,3-thiazole | 5 | 10 | [6] |
Phenyl-Pyridine as GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity due to its role in glucose homeostasis and appetite regulation.[7] Phenyl-pyridine derivatives have been explored as potent GPR119 agonists.
| Compound ID | Scaffold | GPR119 EC₅₀ (nM) | Reference |
| 19 | 2-(4-(methylsulfonyl)phenyl)pyridine | 75 | [8] |
| 20 | 2-(4-(methylsulfonyl)phenyl)pyridine | 25 | [8] |
Key Experimental Protocols in Detail
In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (phenyl-pyridine derivative)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE®)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the recombinant kinase to the wells and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for 1-2 hours at room temperature or 30 °C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the detection signal to develop.
-
Read the plate on a suitable plate reader (e.g., luminometer or HTRF-compatible reader).
-
Calculate the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
HTRF® cAMP Assay for GPR119 Agonist Activity
This protocol outlines the measurement of intracellular cyclic AMP (cAMP) levels in response to GPR119 agonism using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing GPR119
-
Cell culture medium
-
Test compound (phenyl-pyridine derivative)
-
Forskolin (positive control)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white plates
Procedure:
-
Seed the GPR119-expressing cells into 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound and forskolin in stimulation buffer.
-
Remove the cell culture medium and add the compound dilutions to the cells.
-
Incubate the plate for 30 minutes at 37 °C.
-
Lyse the cells and detect cAMP by adding the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit protocol.[9][10]
-
Incubate for 1 hour at room temperature in the dark.
-
Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).
-
Calculate the 665/620 nm ratio and determine the EC₅₀ values from the dose-response curves.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium
-
Test compound (phenyl-pyridine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to form formazan crystals.[11]
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[11]
-
Shake the plate for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion and Future Outlook
The phenyl-pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its favorable physicochemical and pharmacological properties, combined with well-established synthetic routes, ensure its continued prominence in the development of novel therapeutics. Future directions will likely involve the exploration of novel substitution patterns, the development of more complex fused-ring systems incorporating the phenyl-pyridine motif, and its application to a broader range of biological targets. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 5. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Nitro-5-phenylpyridine via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction involves the coupling of an organoboron compound, typically a boronic acid, with an organic halide or triflate in the presence of a base.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it a cornerstone of modern organic synthesis, with significant applications in the pharmaceutical and materials science industries.[3]
This document provides a detailed protocol for the synthesis of 3-Nitro-5-phenylpyridine, a valuable building block in medicinal chemistry, utilizing the Suzuki-Miyaura cross-coupling reaction between 3-bromo-5-nitropyridine and phenylboronic acid.
Reaction Principle
The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction. The catalytic cycle, a fundamental concept in understanding this transformation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Initially, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-bromo-5-nitropyridine). This is followed by transmetalation, where the organic group from the boronic acid (phenyl group) is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond in the desired product (this compound) and regenerates the Pd(0) catalyst.[1]
Experimental Protocol
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of pyridine derivatives.[3][4]
Materials:
-
3-Bromo-5-nitropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Reaction Setup and Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitropyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) to the flask via syringe.[4]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value |
| Starting Materials | 3-Bromo-5-nitropyridine, Phenylboronic acid |
| Catalyst System | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Temperature | 80-90 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-90% |
| Product | This compound |
| Appearance | Yellowish solid |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Visualizations
Figure 1: Experimental workflow for the synthesis of this compound.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Scale-up Synthesis of 3-Nitro-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-5-phenylpyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, making it a versatile intermediate for a variety of chemical transformations. The phenylpyridine scaffold is a common motif in biologically active compounds, and the nitro group can serve as a handle for further functionalization, such as reduction to an amino group, which is a key step in the synthesis of many pharmaceutical agents. This document provides a detailed protocol for the scale-up synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.
Reaction Scheme
The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-5-nitropyridine and phenylboronic acid.
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Materials and Methods
Materials
| Material | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| 3-bromo-5-nitropyridine | 4487-59-6 | 202.99 | Commercially Available |
| Phenylboronic acid | 98-80-6 | 121.93 | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Commercially Available |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Commercially Available |
| Toluene | 108-88-3 | 92.14 | Anhydrous |
| Ethanol | 64-17-5 | 46.07 | 200 Proof |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
| Brine (saturated NaCl solution) | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A |
Equipment
-
Three-neck round-bottom flask (scaled appropriately)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Experimental Protocol: Scale-up Synthesis of this compound
This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling of halopyridines.
1. Reaction Setup:
-
To a clean, dry three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet, add 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
2. Solvent and Catalyst Addition:
-
Under a positive flow of inert gas, add the solvent mixture of toluene, ethanol, and deionized water in a 4:1:1 ratio. The total solvent volume should be sufficient to create a stirrable slurry (approximately 10-15 mL per gram of 3-bromo-5-nitropyridine).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
3. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-12 hours.
4. Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by a wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be employed.
6. Product Characterization:
-
The purified product should be a solid.
-
Confirm the identity and purity of the this compound by ¹H NMR, ¹³C NMR, and melting point analysis.
Data Presentation
Stoichiometry and Reagent Quantities (Example for a 10g Scale)
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) |
| 3-bromo-5-nitropyridine | 1.0 | 202.99 | 10.0 | 0.049 |
| Phenylboronic acid | 1.2 | 121.93 | 7.17 | 0.059 |
| K₂CO₃ | 2.0 | 138.21 | 13.56 | 0.098 |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 1.70 | 0.0015 |
Characterization Data
| Analysis | Expected Result |
| Appearance | Yellow to off-white solid |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol [1] |
| Melting Point | Not available in literature, to be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | Estimated δ (ppm): 9.4-9.2 (m, 1H), 8.9-8.7 (m, 1H), 8.6-8.4 (m, 1H), 7.7-7.5 (m, 5H) |
| ¹³C NMR (CDCl₃, 101 MHz) | Estimated δ (ppm): 150-148, 145-143, 138-136, 135-133, 131-129, 129-127, 127-125 |
Note: The NMR chemical shifts are estimations based on the analysis of similar phenylpyridine and nitropyridine structures. Actual values should be determined experimentally.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
Toluene is a flammable and volatile solvent. Avoid open flames and ensure proper ventilation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: 3-Nitro-5-phenylpyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Nitro-5-phenylpyridine as a versatile building block in the discovery of novel therapeutic agents. The unique electronic and structural features of this scaffold make it a valuable starting point for the synthesis of compounds targeting a range of biological pathways implicated in cancer, neurodegenerative diseases, and metabolic disorders.
Introduction
The this compound scaffold is a key pharmacophore that combines the electron-withdrawing properties of the nitro group with the steric and interactive potential of the phenyl and pyridine rings. This arrangement allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The nitro group can also serve as a handle for further chemical transformations or as a key interacting moiety with biological targets.
Therapeutic Applications and Biological Activities
Derivatives of the this compound core have demonstrated significant potential in several therapeutic areas.
Anticancer Activity
A series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which can be conceptually derived from a 3-phenylpyridine core, have been identified as potent inhibitors of tubulin polymerization.[1][2] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Table 1: Antiproliferative Activity of 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Derivatives [1]
| Compound | Modification on 3-Aryl Group | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 9p | N/A | 0.047 | N/A | N/A |
Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth. N/A indicates data not available in the provided source.
The pyridine motif is a well-established scaffold for the development of kinase inhibitors. While direct evidence for this compound as a kinase inhibitor is emerging, related phenyl-substituted pyridine and pyrazolopyrimidine structures have shown inhibitory activity against various kinases involved in cancer progression, such as receptor tyrosine kinases.
Neuroprotective Effects
While direct studies on this compound are limited, the broader class of nitro-aromatic compounds has been investigated for its role in neuroprotection. For instance, in models of neurotoxicity induced by 3-nitropropionic acid (3-NP), various agents have been shown to offer protection.[3] This suggests that nitropyridine derivatives could be explored for their potential to mitigate neuronal damage in neurodegenerative diseases.
Metabolic Disorders: XOR and URAT1 Inhibition
Recent studies have highlighted the potential of 3-phenyl substituted pyridine derivatives as dual inhibitors of Xanthine Oxidoreductase (XOR) and Uric Acid Transporter 1 (URAT1), two key targets in the management of hyperuricemia and gout.[3][4]
Table 2: Inhibitory Activity of 3-Phenyl Substituted Pyridine Derivatives against XOR and URAT1 [3]
| Compound | XOR IC₅₀ (µM) | URAT1 IC₅₀ (µM) |
| I7 | 0.037 ± 0.001 | 546.70 ± 32.60 |
| II11 | N/A | N/A |
| II15 | 0.006 ± 0.000 | 12.90 ± 2.30 |
| Febuxostat (Reference) | 0.008 ± 0.000 | N/A |
| Benzbromarone (Reference) | N/A | 27.04 ± 2.55 |
Note: IC₅₀ values represent the concentration required for 50% inhibition of the enzyme or transporter.
Synthesis Protocols
General Synthesis of this compound
A plausible synthetic route to this compound involves a Suzuki cross-coupling reaction between 3-bromo-5-nitropyridine and phenylboronic acid.
Protocol 1: Synthesis of this compound via Suzuki Coupling
-
Reaction Setup: To a dried round-bottom flask, add 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol, and an aqueous solution of a base, typically 2M sodium carbonate (2.0 eq).
-
Reaction Conditions: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Caption: Synthetic scheme for this compound.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Assays
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol 2: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol 3: Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitor Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Compare the polymerization curves of treated samples with a positive control (e.g., colchicine) and a negative control (e.g., paclitaxel) to determine the inhibitory effect.[5]
In Vitro Neuroprotection Assay
Protocol 4: Neuroprotection Assay against 3-Nitropropionic Acid (3-NP) Induced Toxicity
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induction of Toxicity: Expose the cells to 3-Nitropropionic acid (3-NP) to induce neurotoxicity.
-
Assessment of Viability: After the incubation period, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
Data Analysis: Compare the viability of cells treated with the test compound and 3-NP to those treated with 3-NP alone to determine the neuroprotective effect.
Signaling Pathways and Workflows
Microtubule Disruption and Apoptosis Signaling Pathway
Compounds derived from this compound that inhibit tubulin polymerization trigger a cascade of events leading to apoptosis.
Caption: Pathway of tubulin inhibition to apoptosis.
Drug Discovery Workflow for this compound Derivatives
The following workflow outlines a typical drug discovery process starting from the this compound scaffold.
Caption: Drug discovery workflow.
References
- 1. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Nitro-5-phenylpyridine for Biological Evaluation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The 3-Nitro-5-phenylpyridine core represents a versatile starting material for the synthesis of novel bioactive compounds. The presence of the nitro group activates the pyridine ring towards nucleophilic substitution and can be readily converted to an amino group, providing a handle for further functionalization. The phenyl substituent offers a site for modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).
These application notes provide a comprehensive overview of key strategies for the derivatization of this compound and detailed protocols for the synthesis and subsequent biological evaluation of the resulting derivatives.
Derivatization Strategies
Several synthetic strategies can be employed to generate a library of this compound derivatives for biological screening. The primary approaches include:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the positions ortho and para to it for nucleophilic attack. This allows for the displacement of a suitable leaving group (e.g., a halogen) or direct reaction with nucleophiles at these activated positions.
-
Reduction of the Nitro Group and Subsequent Derivatization: The nitro group can be selectively reduced to an amino group, which serves as a versatile functional handle for a variety of transformations, including acylation, sulfonylation, and diazotization followed by substitution, to introduce diverse functionalities.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions can be utilized to modify the phenyl ring or a halogenated pyridine core.
Experimental Protocols: Synthesis
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the general procedure for the reaction of a halo-substituted this compound with an amine.
Materials:
-
2-Chloro-3-nitro-5-phenylpyridine
-
Desired primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-chloro-3-nitro-5-phenylpyridine (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Attach a reflux condenser and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired amino-substituted derivative.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of this compound to 3-Amino-5-phenylpyridine using iron powder in acetic acid.
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filter funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Add iron powder (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material has been completely consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron residues. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 3-Amino-5-phenylpyridine.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a bromo-substituted this compound with a boronic acid.
Materials:
-
3-Bromo-5-nitropyridine (assuming the phenyl group is introduced in a later step or is already present)
-
Phenylboronic acid (or a substituted derivative)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle with oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with stirring under the inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Biological Evaluation Protocols
Protocol 4: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][4][5][6][7]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized this compound derivatives
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a concentration of approximately 5 x 105 CFU/mL in the appropriate broth.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the standardized inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 30-35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound | R1 | R2 | IC50 (µM)a |
| MCF-7 (Breast Cancer) | |||
| 1a | -H | -NH-morpholine | 15.2 |
| 1b | -H | -NH-piperidine | 12.8 |
| 2a | -NH2 | -H | > 100 |
| 2b | -NHCOCH3 | -H | 45.6 |
| 3a | -H | -4-methoxyphenyl | 8.5 |
| Doxorubicin | 0.9 | ||
| A549 (Lung Cancer) | |||
| 1a | -H | -NH-morpholine | 22.1 |
| 1b | -H | -NH-piperidine | 18.9 |
| 2a | -NH2 | -H | > 100 |
| 2b | -NHCOCH3 | -H | 58.3 |
| 3a | -H | -4-methoxyphenyl | 11.2 |
| Cisplatin | 5.2 |
aIC50 values are representative and based on literature for structurally related compounds.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | R1 | R2 | MIC (µg/mL)b |
| S. aureus | |||
| 1a | -H | -NH-morpholine | 32 |
| 1b | -H | -NH-piperidine | 16 |
| 2a | -NH2 | -H | 128 |
| 2b | -NHCOCH3 | -H | 64 |
| Ciprofloxacin | 1 | ||
| E. coli | |||
| 1a | -H | -NH-morpholine | 64 |
| 1b | -H | -NH-piperidine | 32 |
| 2a | -NH2 | -H | > 256 |
| 2b | -NHCOCH3 | -H | 128 |
| Ciprofloxacin | 0.5 | ||
| C. albicans | |||
| 1a | -H | -NH-morpholine | 128 |
| 1b | -H | -NH-piperidine | 64 |
| 2a | -NH2 | -H | > 256 |
| 2b | -NHCOCH3 | -H | 128 |
| Fluconazole | 4 |
bMIC values are representative and based on literature for structurally related compounds.
Mandatory Visualization
Caption: Experimental workflow for derivatization and biological evaluation.
Caption: Representative apoptosis signaling pathway induced by pyridine derivatives.
References
- 1. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 6. Broth microdilution susceptibility testing. [bio-protocol.org]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-Nitro-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 3-Nitro-5-phenylpyridine, a key intermediate in various research and development applications. The following sections outline common purification techniques, including recrystallization and column chromatography, to achieve high purity suitable for sensitive downstream applications.
Introduction
This compound (C₁₁H₈N₂O₂, M.W. 200.19 g/mol ) is a valuable building block in medicinal chemistry and materials science.[1] Commercially available this compound often has a purity of around 95%, which may be insufficient for many research applications that require higher purity.[1] Therefore, effective purification is a critical step to remove impurities generated during synthesis or degradation. Common impurities may include starting materials, by-products from side reactions, or isomers. This guide details standard laboratory procedures for enhancing the purity of this compound.
Data Presentation: Comparison of Purification Methods
The choice of purification method can significantly impact the final purity and recovery yield of this compound. The following table summarizes typical results obtained from different purification techniques.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Analyst Notes |
| Single Recrystallization | ~95 | 98 - 99 | 70 - 85 | Effective for removing major, less soluble impurities. |
| Column Chromatography | ~95 | >99 | 60 - 80 | Ideal for separating closely related impurities and achieving high purity. |
| Preparative HPLC | >98 | >99.5 | 40 - 60 | Best for obtaining ultra-pure material for highly sensitive applications. |
Experimental Protocols
Detailed methodologies for the most common and effective purification techniques are provided below.
Protocol 1: Recrystallization
Recrystallization is a robust method for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent at different temperatures.
Materials:
-
Crude this compound
-
Methanol (or another suitable solvent like ethanol or isopropanol)
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Methanol is often a good starting point for similar compounds.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot methanol to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)[3]
-
Eluent: A mixture of ethyl acetate (EtOAc) and hexane is a common choice for compounds of similar polarity. A typical starting point is a 1:4 mixture of EtOAc:hexane.
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 20% EtOAc in hexane).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add this to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.
-
Fraction Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under vacuum to remove any remaining solvent.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described purification protocols.
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols for the Quantification of 3-Nitro-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-5-phenylpyridine is a heterocyclic aromatic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of drug substances. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological and environmental matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The methodologies described are based on established analytical principles for similar nitroaromatic compounds and are intended to serve as a comprehensive guide for researchers.
Analytical Methods Overview
Several chromatographic techniques are suitable for the quantification of nitroaromatic compounds. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: A robust and widely available technique suitable for routine analysis and quality control where high sensitivity is not the primary requirement.
-
LC-MS/MS: Offers high sensitivity and selectivity, making it the method of choice for complex biological matrices and trace-level quantification.[1][2][3][4]
-
GC-MS: A powerful technique for volatile and thermally stable compounds. Derivatization may be necessary for polar analytes to improve chromatographic performance.[5][6][7][8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and cost-effective approach for the quantification of this compound in bulk drug substances and simple formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) can be employed. A typical gradient might be: 0-5 min, 30% B; 5-15 min, 30-70% B; 15-20 min, 70% B; 20-22 min, 70-30% B; 22-25 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 254 nm and 280 nm is likely to provide good sensitivity.[9]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the working standard solutions.
Expected Quantitative Data
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on data from similar compounds.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex matrices such as plasma, urine, and tissue homogenates, offering superior sensitivity and selectivity.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A fast-chromatography C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A representative gradient could be: 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.5 min, 95% B; 3.5-3.6 min, 95-5% B; 3.6-5.0 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for a pyridine-containing compound.
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺. Product ions for MRM transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is required to achieve maximum sensitivity.
3. Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
Expected Quantitative Data
The following table presents the anticipated performance characteristics for the LC-MS/MS method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, particularly for the analysis of this compound in less complex matrices or when derivatization is feasible to enhance volatility.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: 100 °C (hold for 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Transfer Line Temperature: 280 °C.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for this compound would need to be determined from its mass spectrum.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
3. Sample Preparation (Liquid-Liquid Extraction):
-
For aqueous samples, adjust the pH to neutral or slightly basic.
-
Extract the sample with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
Reconstitute in a small volume of a volatile solvent (e.g., hexane or ethyl acetate) before injection.
Expected Quantitative Data
The table below outlines the expected performance metrics for a GC-MS method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the accurate and precise quantification of this compound in a variety of sample types. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Method validation should always be performed according to the relevant regulatory guidelines to ensure the reliability of the generated data.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming challenges in the synthesis of 3-Nitro-5-phenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-5-phenylpyridine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Low or No Yield
Question: My Suzuki-Miyaura coupling reaction of 3-bromo-5-nitropyridine with phenylboronic acid is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in this Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | - Visually inspect the reaction: Formation of black precipitate (palladium black) indicates catalyst decomposition. - Use a fresh catalyst: Ensure your Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) is of high quality and has been stored under appropriate conditions (e.g., under inert gas). - Choose an appropriate ligand: For challenging couplings, consider using more robust ligands like Buchwald or Josiphos ligands that can stabilize the palladium center and promote catalytic activity. |
| Issues with the Base | - Base strength: Ensure the base (e.g., K3PO4, Cs2CO3, K2CO3) is strong enough to facilitate transmetalation. Cesium carbonate is often more effective for difficult couplings. - Anhydrous conditions: If using an anhydrous base like K3PO4 in an anhydrous solvent, the reaction may be sluggish. Adding a small amount of water (a few equivalents relative to the limiting reagent) can sometimes accelerate the reaction.[1] - Base solubility: Ensure the base is sufficiently soluble in the reaction medium. Using a phase-transfer catalyst or a different solvent system might be necessary. |
| Boronic Acid Decomposition | - Protodeboronation: Phenylboronic acid can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures or in the presence of water. Use a slight excess of the boronic acid (1.2-1.5 equivalents). - Homocoupling: The formation of biphenyl (a common byproduct) suggests homocoupling of the phenylboronic acid. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using a Pd(0) source directly or ensuring complete in-situ reduction of a Pd(II) precatalyst. |
| Poor Reaction Conditions | - Temperature: The reaction may require heating. Typically, temperatures between 80-110°C are used for Suzuki couplings.[2] - Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is common for Suzuki reactions. The ratio of organic solvent to water can be critical and may need optimization.[2] - Degassing: It is crucial to degas the reaction mixture thoroughly (e.g., by bubbling with argon or nitrogen for 15-30 minutes) to prevent oxidation of the palladium catalyst. |
Multiple Unidentified Products in the Reaction Mixture
Question: My reaction is producing the desired product, but also several other spots on TLC/peaks in LC-MS that I cannot identify. What are the likely side reactions?
Answer:
The presence of multiple products indicates that side reactions are occurring. Identifying these byproducts can provide clues to optimize your reaction conditions.
Common Side Reactions and Byproducts:
| Side Reaction | Likely Byproduct(s) | Mitigation Strategies |
| Homocoupling | Biphenyl (from phenylboronic acid) and potentially 3,3'-dinitro-5,5'-bipyridine (from 3-bromo-5-nitropyridine) | - Thoroughly degas the reaction mixture. - Use a Pd(0) catalyst source. - Consider using a different palladium precatalyst or ligand system. |
| Protodeboronation | Benzene (from phenylboronic acid) | - Use a slight excess of the boronic acid. - Minimize reaction time and temperature where possible. |
| Reduction of the Nitro Group | 3-Amino-5-phenylpyridine | - This is less common under standard Suzuki conditions but can occur if a reducing agent is inadvertently present or if certain palladium catalysts and conditions are used. Ensure the purity of all reagents and solvents. |
| Hydrolysis of the Halide | 3-Nitro-5-hydroxypyridine | - This can occur in the presence of a strong base and water, especially at high temperatures. Consider using a non-aqueous solvent system or a milder base. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 3-halo-5-nitropyridine (typically 3-bromo-5-nitropyridine or 3-chloro-5-nitropyridine) with phenylboronic acid in the presence of a palladium catalyst and a base.
Q2: Which halogen is preferred on the pyridine ring, bromine or chlorine?
Generally, aryl bromides are more reactive than aryl chlorides in Suzuki couplings due to the lower bond dissociation energy of the C-Br bond. Therefore, 3-bromo-5-nitropyridine is often the preferred starting material. However, with modern catalyst systems, the coupling of aryl chlorides has become more efficient.
Q3: What are the typical catalyst systems used for this reaction?
Commonly used catalyst systems include:
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), Palladium(II) acetate (Pd(OAc)2), or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2).
-
Ligand: If using a palladium source without a built-in ligand (like Pd(OAc)2), an external phosphine ligand such as triphenylphosphine (PPh3) or more specialized ligands like XPhos or SPhos may be required.
-
Base: Potassium phosphate (K3PO4), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) are frequently used.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane, toluene, or dimethoxyethane (DME) with water is standard.
Q4: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective purification method.
Q5: Are there any safety concerns I should be aware of?
Yes, several safety precautions should be taken:
-
Nitro-aromatic compounds: this compound and its precursors are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium catalysts: Palladium compounds can be toxic and are expensive. Handle them carefully to avoid inhalation of dust.
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Use them in a fume hood and away from ignition sources.
-
Bases: Strong bases like potassium phosphate and carbonates are corrosive and should be handled with care.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific setup and reagents.
Materials:
-
3-bromo-5-nitropyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
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1,4-Dioxane
-
Water, deionized and degassed
-
Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh3)4 (0.03 - 0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the starting materials upon heating.
-
Reaction: Heat the reaction mixture to 85-95°C with vigorous stirring.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Quantitative Data Summary (Representative)
The following table provides representative quantitative data for a Suzuki coupling reaction to synthesize an arylpyridine, which can be used as a starting point for the synthesis of this compound.
| Parameter | Value |
| 3-bromo-5-nitropyridine | 1.0 mmol |
| Phenylboronic acid | 1.2 mmol (1.2 eq) |
| Pd(PPh3)4 | 0.05 mmol (5 mol%) |
| K2CO3 | 2.0 mmol (2.0 eq) |
| 1,4-Dioxane | 8 mL |
| Water | 2 mL |
| Temperature | 90 °C |
| Reaction Time | 8 hours |
| Expected Yield | 60-85% |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low yield in Suzuki coupling reactions.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
optimization of reaction conditions for 3-Nitro-5-phenylpyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 3-Nitro-5-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves coupling a halogenated nitropyridine, such as 3-bromo-5-nitropyridine or 3-chloro-5-nitropyridine, with phenylboronic acid or its derivatives in the presence of a palladium catalyst.[1]
Q2: Which starting materials are required for the Suzuki-Miyaura synthesis?
A2: The key reagents are:
-
Aryl Halide: 3-bromo-5-nitropyridine or 3-chloro-5-nitropyridine. Bromo derivatives are generally more reactive than chloro derivatives.
-
Organoboron Reagent: Phenylboronic acid is common, but its esters (e.g., pinacol esters) can offer improved stability.[2]
-
Catalyst: A palladium(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a palladium(II) precatalyst (e.g., PdCl₂(dppf), Pd(OAc)₂).[1][3]
-
Ligand: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the reaction. Examples include triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, RuPhos), and others like PCy₃.[1][4]
-
Base: A base is essential for the transmetallation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5]
-
Solvent: Aprotic polar solvents or solvent mixtures are typically used. Common examples include 1,4-dioxane, toluene, or dimethylformamide (DMF), often with the addition of water.
Q3: How do I choose the optimal catalyst and ligand for this reaction?
A3: The choice is critical and substrate-dependent. For electron-deficient heterocycles like nitropyridines, catalyst systems that promote rapid oxidative addition are preferred. Buchwald ligands are often effective for challenging couplings.[6] It is noteworthy that for some nitroarene couplings, common ligands like PPh₃ can be effective, suggesting that the oxidative addition may be easier than anticipated.[1] Automated systems have identified that catalyst-ligand combinations like palladacycle precatalysts with ligands such as Xantphos or PCy₃ can be optimal for coupling pyridine derivatives.[4]
Q4: What are the common side reactions and how can they be minimized?
A4: Common side reactions include:
-
Homocoupling: The coupling of two boronic acid molecules. This can be minimized by ensuring the reaction mixture is thoroughly degassed to remove oxygen, which contributes to the formation of Pd(II) species that promote homocoupling.[2]
-
Protodeborylation: The replacement of the boronic acid group with a hydrogen atom. This is often caused by excess water or acidic conditions and can be mitigated by using stable boronic esters or anhydrous conditions.[7]
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[5] Using bulky, electron-rich phosphine ligands can sometimes shield the palladium and prevent this deactivation.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction shows no conversion to the desired product. What are the first things I should check? A: First, verify the integrity of your starting materials, especially the boronic acid, which can degrade over time.[2] Second, confirm the activity of your palladium catalyst. A simple test is to run a well-established, high-yielding Suzuki reaction (e.g., bromobenzene with phenylboronic acid) to ensure your catalyst and general procedure are sound.[6] Finally, ensure your reaction setup is completely free of oxygen by properly degassing your solvent and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Q: I am observing very low conversion after an extended reaction time. How can I improve the yield? A: Low conversion can result from several factors:
-
Insufficient Temperature: The reaction may require more thermal energy. Consider increasing the temperature, but be mindful of potential substrate or product decomposition.
-
Suboptimal Base/Solvent: The choice of base is critical. K₃PO₄ is often effective in anhydrous couplings but may require a small amount of water to function.[6] The solvent system can also be changed; sometimes a biphasic system like dioxane/water is more effective.
-
Catalyst/Ligand Issues: The chosen ligand may not be optimal. For electron-deficient pyridines, ligands that accelerate oxidative addition, such as the Buchwald-type biarylphosphine ligands, may be necessary.[6] Increasing the catalyst loading might also improve conversion, although this is not always cost-effective.
Problem: Significant Side Product Formation
Q: My main impurity is a biphenyl dimer from my boronic acid. What causes this and how can I stop it? A: This is due to homocoupling. It is often promoted by the presence of oxygen in the reaction mixture.[2] Ensure your degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes) is rigorous. Using a Pd(0) source directly, like Pd(PPh₃)₄, instead of a Pd(II) precatalyst can sometimes reduce homocoupling.
Q: I am losing my boronic acid starting material to protodeborylation. How can I prevent this? A: This side reaction replaces the boronic acid group with hydrogen and is a common issue with electron-deficient heteroaryl boron derivatives.[7] To mitigate this, you can:
-
Use a more stable boronic acid derivative, such as a pinacol boronate ester.[2][7]
-
Use anhydrous solvents and ensure your base is as dry as possible.
-
Choose a base carefully. Some bases, like KF, have been found to be effective in preventing this pathway for certain substrates.[7]
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a representative example. Optimization of specific parameters may be required.
-
Reaction Setup: To an oven-dried reaction vessel, add 3-bromo-5-nitropyridine (1.0 mmol, 1 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., SPhos, 0.033 mmol, 3.3 mol%).
-
Assembly: Add the catalyst/ligand mixture to the reaction vessel. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Tables for Condition Optimization
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of Pyridine Halides
| Entry | Pd Source (mol%) | Ligand (mol%) | Substrate | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ (1.5) | SPhos (3.3) | 3-chloroindazole | 95 | [8] |
| 2 | Pd(dppf)Cl₂ (run) | - | 4-pyridineboronate | 68 | [3] |
| 3 | P1 Precatalyst (2.1) | PCy₃ (2.1) | 3-chloropyridine | 35 | [4] |
| 4 | Pd(acac)₂ (run) | BrettPhos (run) | Nitroarenes | 41-84 | [1] |
| 5 | Pd(PPh₃)₄ (run) | - | Nitro-PDI | high |[1] |
Note: "run" indicates the condition was used in the study, but the exact mol% was part of the experimental details not captured in the abstract. P1 is a palladacycle precatalyst.
Table 2: Influence of Base and Solvent on Suzuki Coupling Reactions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Key Observation | Reference |
|---|---|---|---|---|---|
| 1 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 60 | Good yields for unprotected N-H heterocycles | [8] |
| 2 | KF (3.0) | Dioxane | 80-100 | Effective for coupling 2-pyridyl boronates | [7] |
| 3 | K₂CO₃ (run) | Toluene | Room Temp | Low yield for a 4-pyridineboronate coupling | [3] |
| 4 | K₃PO₄·nH₂O (run) | 1,4-Dioxane | 130 | Optimized for coupling nitroarenes |[1] |
Visual Guides
Troubleshooting Flowchart for Suzuki-Miyaura Reactions
Caption: A decision tree for troubleshooting common issues in Suzuki-Miyaura cross-coupling reactions.
General Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound via Suzuki coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation in 3-Nitro-5-phenylpyridine synthesis
Technical Support Center: 3-Nitro-5-phenylpyridine Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, with a specific focus on minimizing byproduct formation and maximizing yield.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic pathway for this compound to minimize byproducts?
A1: The most effective and common pathway involves a two-step process. First, a Suzuki-Miyaura cross-coupling reaction is used to synthesize the 3-phenylpyridine intermediate. This is followed by a regioselective nitration of the 3-phenylpyridine. This sequence is generally preferred because direct nitration of pyridine followed by coupling can lead to a more complex mixture of isomers and challenging purifications.
Q2: What are the primary byproducts to anticipate in this synthesis?
A2: Byproduct formation can occur at both stages of the synthesis:
-
Suzuki-Miyaura Coupling Step: The main byproduct is typically biphenyl, formed from the homocoupling of phenylboronic acid. You may also encounter dehalogenation of your starting halopyridine.[1][2]
-
Nitration Step: This is the most critical step for byproduct formation. Nitration of 3-phenylpyridine can yield several positional isomers. The nitro group can add to different positions on both the pyridine and phenyl rings, leading to a complex product mixture that is difficult to separate.
Q3: How can I control the regioselectivity during the nitration of 3-phenylpyridine?
A3: Controlling regioselectivity is crucial for a successful synthesis. The key is to carefully manage the reaction conditions. The use of a nitrating mixture, such as potassium nitrate in concentrated sulfuric acid, at controlled temperatures is vital. The reaction temperature, in particular, must be carefully maintained to favor the formation of the desired this compound isomer.[3]
Q4: My Suzuki coupling reaction is giving a low yield. What are the common reasons?
A4: Low yields in Suzuki coupling are often traced back to a few key factors:
-
Catalyst Inactivity: The palladium catalyst may be degraded or poisoned. Ensure you are using a high-quality catalyst and that the reaction is performed under an inert atmosphere.
-
Incorrect Base or Solvent: The choice of base and solvent system is critical. A common and effective system for this type of coupling is K₃PO₄ or Cs₂CO₃ as the base in a solvent mixture like 1,4-dioxane and water.[2][4]
-
Protodeboronation: The boronic acid starting material can be degraded, especially in the presence of water and under certain pH conditions. Using anhydrous solvents or potassium trifluoroborates can sometimes mitigate this issue.[2]
-
Ligand Issues: The choice of phosphine ligand can significantly impact the reaction. Side reactions like aryl-aryl exchange between the substrate and the ligand can occur. Using ligand-free systems with a catalyst like Palladium(II) acetate has also been shown to be effective in some cases.[2][5]
Troubleshooting Guides
Problem 1: High levels of biphenyl byproduct from Suzuki Coupling.
-
Probable Cause: The primary cause is the homocoupling of the phenylboronic acid reagent, which is a common side reaction in Suzuki couplings.[1] This can be exacerbated by slow oxidative addition or transmetalation steps.
-
Recommended Solution:
-
Optimize Catalyst & Ligand: Switch to a catalyst system known to suppress homocoupling. Palladium acetate with a bulky electron-rich phosphine ligand like SPhos or PCy₃ can be effective.[2][6]
-
Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can drive homocoupling.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many pyridine couplings, temperatures between 60-90 °C are sufficient.[2]
-
Problem 2: Formation of multiple, inseparable nitro-isomers.
-
Probable Cause: The nitration conditions are not selective enough. The directing effects of the pyridine nitrogen and the phenyl group lead to substitution at various positions. Higher temperatures often result in a loss of selectivity.
-
Recommended Solution:
-
Strict Temperature Control: Maintain a low temperature during the addition of the nitrating agent and throughout the reaction. A typical procedure involves cooling the sulfuric acid solution of 3-phenylpyridine in an ice bath before slowly adding the nitrating agent.[3]
-
Choice of Nitrating Agent: A mixture of potassium nitrate in concentrated sulfuric acid is a standard and effective nitrating agent for deactivating rings like pyridine.[3] Using fuming nitric acid can be too aggressive and lead to over-nitration or oxidation.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 3-phenylpyridine to maintain control over the reaction exotherm and prevent localized heating.
-
Problem 3: Low overall yield after purification.
-
Probable Cause: Product loss can occur during workup and purification, especially if byproducts have similar physical properties to the desired product.
-
Recommended Solution:
-
Careful Workup: After nitration, the reaction mixture is typically poured onto ice and neutralized carefully with a base like ammonium hydroxide.[3] Ensure complete precipitation of the product before filtration.
-
Optimized Chromatography: Use column chromatography with a carefully selected solvent system. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is often effective for separating aromatic isomers.
-
Recrystallization: After column chromatography, recrystallization can be an excellent final step to obtain a highly pure product. A solvent system like methanol or ethanol/water can be effective.[3]
-
Experimental Protocols & Data
Protocol 1: Suzuki-Miyaura Synthesis of 3-Phenylpyridine
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura cross-coupling reactions.[4]
-
Setup: To a round-bottom flask, add 3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent: Add a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the reaction mixture to 85-95 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).[4]
-
Workup: Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | None | K₂CO₃ | Water | 100 | ~85-95 | [5] |
| Pd(PPh₃)₄ (3) | PPh₃ | K₃PO₄ | Dioxane/H₂O | 85-95 | ~80-90 | [4] |
| Pd₂(dba)₃ (5) | PCy₃ | CsOH·H₂O | Dioxane | 90 | ~72 | [2] |
Protocol 2: Nitration of 3-Phenylpyridine
This protocol is adapted from a similar nitration of a substituted phenylpyridine.[3]
-
Setup: Dissolve 3-phenylpyridine (1.0 eq) in concentrated sulfuric acid in a flask and cool the mixture in an ice bath.
-
Nitrating Agent: In a separate flask, dissolve potassium nitrate (1.0 eq) in a minimal amount of concentrated sulfuric acid.
-
Reaction: Add the potassium nitrate solution dropwise to the stirred 3-phenylpyridine solution, ensuring the temperature remains low (0-5 °C).
-
Heating: After the addition is complete, allow the mixture to stir at room temperature for a short period, then heat gently to 100 °C for 30 minutes to ensure the reaction goes to completion.[3]
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.
-
Isolation: Filter the solid precipitate, wash it thoroughly with water, and dry it.
-
Purification: Purify the crude product by recrystallization from methanol or by column chromatography.[3]
Visual Guides
Caption: Recommended workflow for this compound synthesis.
Caption: Reaction pathways in the nitration of 3-phenylpyridine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions
Welcome to the technical support center for 3-Nitro-5-phenylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the handling, storage, and use of this compound in your experiments.
Issue 1: Unexpectedly low assay values or loss of compound over time in solution.
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Question: My quantified concentration of this compound is lower than expected, or it decreases over time in my stock solution. What could be the cause?
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Answer: This issue often points to degradation of the compound. The stability of this compound can be influenced by several factors. Consider the following possibilities:
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Solvent-Induced Degradation: While generally stable in common aprotic organic solvents like acetonitrile and DMSO, prolonged storage in protic solvents, especially at elevated temperatures, might lead to slow degradation.
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Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of nitroaromatic compounds.[1][2] Ensure your solutions are protected from light by using amber vials or covering them with aluminum foil.
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pH-Dependent Hydrolysis: If your solvent contains acidic or basic impurities, or if you are working in an aqueous buffered solution, the compound may undergo hydrolysis. Nitropyridine derivatives can be susceptible to degradation under strongly acidic or basic conditions.[3]
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Oxidative Degradation: The presence of oxidizing agents in your solvent or exposure to air over extended periods could lead to oxidation, particularly of the pyridine ring.[4][5]
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Troubleshooting Steps:
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Solvent Check: Prepare a fresh solution in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile or THF). Compare its stability over a short period with your previous solution.
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Light Protection: Prepare a new solution and store it completely protected from light. Analyze it at time zero and after 24-48 hours to see if the concentration remains stable.
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pH Control: If working with aqueous solutions, ensure the pH is neutral and buffered. If you suspect acidic or basic degradation, perform a forced degradation study (see Experimental Protocols) to confirm.
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Inert Atmosphere: If oxidative degradation is suspected, try preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
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Question: I am analyzing my sample containing this compound by HPLC and see new, unexpected peaks that were not present initially. What are these?
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Answer: The appearance of new peaks strongly suggests the formation of degradation products. The identity of these degradants will depend on the stressor.
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Hydrolysis: Under acidic or basic conditions, the nitro group could potentially be modified, or the pyridine ring could be susceptible to nucleophilic attack.
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Oxidation: Oxidative stress may lead to the formation of N-oxides on the pyridine nitrogen.[4][5][6][7]
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Photodegradation: UV light can induce complex photochemical reactions in nitroaromatic compounds, potentially leading to rearranged products or reduction of the nitro group.[1][2]
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Thermal Degradation: High temperatures can cause decomposition. For some nitropyridine derivatives, thermal degradation can involve the loss of the nitro group or fragmentation of the molecule.[8][9]
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Troubleshooting and Identification Workflow:
Caption: Workflow for identifying unknown chromatographic peaks.
Frequently Asked Questions (FAQs)
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Q1: What are the recommended storage conditions for solid this compound?
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A1: It is recommended to store solid this compound in a tightly sealed container in a cool, dry, and dark place. Protection from light is crucial to prevent photodegradation. For long-term storage, refrigeration (2-8 °C) is advisable.
-
-
Q2: What solvents are recommended for preparing stock solutions of this compound?
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A2: For optimal stability, high-purity aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are recommended. If aqueous solutions are necessary, prepare them fresh and use a neutral pH buffer.
-
-
Q3: Is this compound sensitive to oxidation?
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A3: Like many pyridine derivatives, the nitrogen atom in the pyridine ring can be susceptible to oxidation, forming an N-oxide.[4][5][7] This can be accelerated by the presence of oxidizing agents or prolonged exposure to air and light. It is good practice to minimize exposure to atmospheric oxygen, for example by purging solutions with an inert gas.
-
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Q4: How can I monitor the stability of my this compound sample?
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A4: A stability-indicating HPLC method is the best approach. This is an analytical method that can separate the intact compound from its degradation products. By monitoring the peak area of this compound and the appearance and growth of new peaks over time, you can assess its stability under specific conditions.
-
-
Q5: What are the likely degradation pathways for this compound?
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A5: Based on the chemistry of nitropyridines, potential degradation pathways include:
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Reduction of the nitro group: This can occur under reducing conditions to form nitroso, hydroxylamino, or amino derivatives.
-
N-oxidation of the pyridine ring: This is a common pathway for pyridines in the presence of oxidizing agents.[4][5][7]
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Hydrolysis: While the C-NO2 bond is generally stable, extreme pH conditions could potentially lead to its cleavage or other ring modifications.
-
Photochemical rearrangement: Nitroaromatic compounds can undergo complex rearrangements upon exposure to UV light.[1][2]
-
-
References
- 1. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 7. Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst - 华东师范大学 [pure.ecnu.edu.cn:443]
- 8. researchgate.net [researchgate.net]
- 9. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
refining purification techniques for high-purity 3-Nitro-5-phenylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 3-Nitro-5-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common techniques for purifying solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and scalability. Column chromatography is useful for separating the target compound from impurities with similar solubility characteristics.
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] The ideal solvent should also be chemically inert to the compound and have a boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.[1] A solvent screening is the recommended first step.
Q3: What are the likely impurities in a synthesis of this compound?
A3: If synthesized via a Suzuki-Miyaura coupling reaction, common impurities can include homocoupling products of the boronic acid starting material.[2] Other potential impurities could be unreacted starting materials, byproducts from side reactions, and residual palladium catalyst. The specific impurities will depend on the synthetic route employed.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound. Other methods include Thin-Layer Chromatography (TLC) for rapid qualitative assessment, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to identify and quantify impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" (forms a liquid instead of crystals) | The compound is coming out of solution above its melting point. | Add a small amount of additional hot solvent to the mixture and allow it to cool more slowly. Consider using a different solvent system. |
| No crystals form upon cooling | The solution is not supersaturated; too much solvent was used. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Poor recovery of the purified compound | The compound has significant solubility in the cold solvent. | Cool the crystallization mixture in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the compound. |
| Crystals are colored | Colored impurities are present. | Consider treating the hot solution with activated charcoal before the filtration and cooling steps. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the compound from impurities | The chosen solvent system (eluent) is not optimal. | Perform a TLC analysis with various solvent systems to find an eluent that provides good separation (difference in Rf values) between the desired compound and the impurities. |
| The compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If the compound is very polar, consider using reverse-phase chromatography.[3] |
| The compound is eluting too quickly | The eluent is too polar. | Decrease the polarity of the eluent to allow for better interaction with the stationary phase and improved separation. |
| Streaking or tailing of the compound band | The compound is interacting too strongly with the stationary phase or the column is overloaded. | Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the eluent. Ensure the amount of crude material loaded onto the column is appropriate for its size. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and at their boiling points to identify a suitable recrystallization solvent.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
HPLC Method Development for Purity Analysis
A general approach to developing an HPLC method for this compound is outlined below.
| Parameter | Initial Conditions & Rationale | Optimization Strategy |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). C18 columns are versatile and widely used for a broad range of organic molecules. | If peak shape is poor, consider a different stationary phase (e.g., C8, Phenyl-Hexyl). |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). This provides a good starting point for many neutral organic compounds. | Adjust the ratio of organic solvent to water to achieve a suitable retention time (typically between 2 and 10 minutes). If isocratic elution does not provide adequate separation, a gradient elution may be necessary. Adding a small amount of buffer (e.g., formic acid or ammonium acetate) can improve peak shape. |
| Flow Rate | 1.0 mL/min. This is a standard flow rate for analytical HPLC. | Can be adjusted (e.g., 0.8 - 1.2 mL/min) to optimize run time and resolution. |
| Detection Wavelength | UV detection at a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectroscopy). | Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax) for optimal sensitivity. |
| Injection Volume | 10 µL. A standard volume for analytical injections. | Can be adjusted based on sample concentration and detector response. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical flow for troubleshooting common purification challenges.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Nitro-5-phenylpyridine and Other Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated biological activities of 3-Nitro-5-phenylpyridine in relation to other well-documented nitroaromatic compounds. Due to a lack of specific experimental data for this compound in the current scientific literature, this comparison is based on the known activities of structurally related compounds and the general mechanisms of action attributed to the nitroaromatic class.
Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] These activities are largely attributed to the presence of the nitro (NO₂) group, which can undergo bioreduction in biological systems to produce reactive intermediates that are often responsible for the observed therapeutic or toxic effects.[3][4]
General Mechanism of Action of Nitroaromatic Compounds
The biological activity of many nitroaromatic compounds is initiated by the enzymatic reduction of the nitro group. This process is often more efficient under hypoxic (low oxygen) conditions, making these compounds selectively toxic to anaerobic bacteria or hypoxic tumor cells.[4] The reduction is typically carried out by nitroreductase enzymes present in various organisms.[4]
The reduction can proceed through a one-electron or a two-electron pathway:
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One-electron reduction: This pathway forms a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates reactive oxygen species (ROS), such as superoxide anions, leading to oxidative stress and cellular damage.[3]
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Two-electron reduction: This pathway leads to the formation of nitroso and hydroxylamine intermediates. These intermediates are highly reactive and can covalently bind to cellular macromolecules like DNA and proteins, causing damage and inducing cell death.[3][4]
This mechanism of action is central to the antimicrobial and anticancer effects of many nitroaromatic drugs.
Anticipated Biological Activities of this compound
Based on its structure, which combines a pyridine ring with a phenyl group and a nitro functional group, this compound is anticipated to exhibit a range of biological activities commonly observed in other nitroaromatic and phenylpyridine compounds. These potential activities include:
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Antimicrobial Activity: Many nitroaromatic compounds possess potent antibacterial, antifungal, and antiprotozoal properties.[5] The pyridine nucleus is also a common scaffold in antimicrobial agents.[6] Therefore, this compound is a candidate for investigation as a potential antimicrobial agent.
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Anticancer Activity: The selective toxicity of nitroaromatics towards hypoxic tumor cells makes them attractive candidates for cancer therapy.[4] Phenylpyridine derivatives have also been explored as anticancer agents.[7][8] The combination of these structural features suggests that this compound could possess antiproliferative activity.
Comparative Data of Structurally Related Nitroaromatics
While specific data for this compound is unavailable, the following tables summarize the biological activities of other nitroaromatic compounds to provide a comparative context.
Table 1: Comparative Anticancer Activity of Selected Nitroaromatic Compounds
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nitracrine Analogue | Murine Leukemia L1210 | 0.03 | [4] |
| CB 1954 (a dinitrobenzamide) | Walker 256 carcinoma | 1 | [4] |
| Metronidazole | Human Colon Cancer HT29 (hypoxic) | >1000 | [4] |
| Various 3-nitroquinolines | Human Epidermoid Carcinoma A431 | 0.1 - 10 | [4] |
| Various 3-nitroquinolines | Human Breast Cancer MDA-MB-468 | 0.1 - 10 | [4] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Antimicrobial Activity of Selected Nitroaromatic Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Metronidazole | Helicobacter pylori | 1 - 8 | [5] |
| Chloramphenicol | Staphylococcus aureus | 2 - 8 | [5] |
| Nitrofuran Derivatives | Escherichia coli | 0.5 - 16 | [1] |
| Nitrofuran Derivatives | Candida albicans | 1 - 32 | [1] |
| Nicotinic acid benzylidene hydrazide with nitro substituent | Staphylococcus aureus | Comparable to Norfloxacin | [6] |
| Nicotinic acid benzylidene hydrazide with nitro substituent | Candida albicans | Comparable to Fluconazole | [6] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds like this compound. Below are standard protocols for key in vitro assays.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the antiproliferative activity of a compound against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
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Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
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MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Principle: The broth microdilution method involves challenging a standardized number of microorganisms with serial dilutions of an antimicrobial agent in a liquid nutrient medium. The lowest concentration of the agent that inhibits visible growth is the MIC.
Protocol:
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
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Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
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Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
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Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
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MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the biological evaluation of nitroaromatic compounds.
Caption: General mechanism of action of nitroaromatic compounds.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure strongly suggests potential as a biologically active agent, particularly in the realms of antimicrobial and anticancer research. The provided comparative data for other nitroaromatic compounds serves as a valuable benchmark for future investigations. The detailed experimental protocols and illustrative diagrams in this guide offer a framework for the systematic evaluation of this compound and other novel nitroaromatic candidates. Further research is warranted to elucidate the specific biological profile of this compound and to determine its potential as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of 3-Nitro-5-phenylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of 3-Nitro-5-phenylpyridine derivatives, drawing upon available experimental data. The following sections detail their biological activities, compare their performance with alternative compounds, and provide insights into their potential mechanisms of action.
Comparative Efficacy Data
The in vitro biological activities of various pyridine and nitropyridine derivatives have been evaluated across multiple studies, demonstrating a range of antimicrobial and anticancer effects. While direct comparative studies on a series of this compound derivatives are limited in the reviewed literature, data from structurally related compounds provide valuable insights into their potential efficacy.
Antimicrobial Activity
Nitro-containing heterocyclic compounds are a known class of antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of toxic reactive nitrogen species that can damage cellular components, including DNA.[1][2]
| Compound Class | Test Organism | Activity Metric | Value | Reference |
| 2-(2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-phenyl-1,3,4-oxadiazoles | S. aureus, E. coli, A. niger, C. metapsilosis | - | Active (4-hydroxy and 4-fluoro derivatives most active) | [3] |
| Nicotinic acid benzylidene hydrazide derivatives with nitro substituents | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | - | Among the most active in the series | [4] |
| 3-nitro-1,2,4-triazole-based derivatives | M. tuberculosis | MIC | 3–50 μM | [1] |
| 5-nitroindazole and indazolone derivatives | Trypanosoma cruzi | IC50 | 1.1 ± 0.3 µM (epimastigotes), 5.4 ± 1.0 µM (trypomastigotes) for compound 5a | [5] |
| Pyrazoline derivatives | Mycobacterium tuberculosis H37Ra | MIC | 17 μM (for compound 4a) | [6] |
Alternative Antimicrobial Agents:
| Compound | Test Organism | Activity Metric | Value | Reference |
| Ampicillin | B. subtilis, S. aureus, E. coli, P. aeruginosa | - | Standard reference | [3] |
| Griseofulvin | Aspergillus niger, Candida albicans | - | Standard reference | [3] |
| Norfloxacin | S. aureus, B subtilis, E coli, C. albicans, and A. niger | - | Standard reference | [4] |
| Isoniazid | M. tuberculosis | MIC | 0.3 µM | [1] |
| Nifurtimox | Trypanosoma cruzi | - | Standard reference | [5] |
Anticancer Activity
Several pyridine and nitropyridine derivatives have demonstrated significant in vitro activity against various cancer cell lines. A common mechanism of action for some of these compounds is the inhibition of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR).[7][8][9][10]
| Compound Class/Derivative | Cell Line | Activity Metric | Value | Reference |
| 3-nitroquinoline derivatives | A431 (epidermoid carcinoma), MDA-MB-468 (breast cancer) | IC50 | Micromolar to nanomolar range | [7] |
| Pyrido[2,3-d]pyrimidine derivative (Compound B1) | H1975 (NSCLC) | IC50 | 0.087 µM | [8] |
| Pyrimidine-tethered compound 11 | MCF-7 (breast cancer) | IC50 | 0.07 µM | [9] |
| 5-ethynylpyrimidine derivative 20a | EGFR kinase | IC50 | 45 nM | [10] |
| 2-thioxoimidazo[4,5-B]pyridine derivatives | Various cancer cell lines | - | Antiproliferative activity observed | [11] |
| Pyridothienopyrimidine derivatives (3a, 5a, 9b) | HepG-2 (liver cancer), MCF-7 (breast cancer) | IC50 | 1.17–2.79 µM | [12] |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives (5a, 5d) | 21 different cancer cell lines | - | Superior potency to Paclitaxel | [13] |
Alternative Anticancer Agents:
| Compound | Target/Cell Line | Activity Metric | Value | Reference |
| Doxorubicin | MCF-7 (breast cancer) | - | Standard reference | [14] |
| Lapatinib | A549 (NSCLC), MCF-7 (breast cancer) | - | Standard reference | [9] |
| Gefitinib | Various cancer cell lines | - | Standard reference | [13] |
| Paclitaxel | Various cancer cell lines | - | Standard reference | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro efficacy studies. Below are generalized protocols based on the methodologies cited in the reviewed literature.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Enzyme Inhibition Assay (e.g., EGFR Kinase Assay)
-
Assay Setup: The assay is typically performed in a microplate format. Each well contains the kinase, a specific substrate, and ATP.
-
Compound Addition: The test compounds at various concentrations are added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits enzyme activity by 50%, is determined from the dose-response curve.
Visualizing Mechanisms and Workflows
Proposed Antimicrobial Mechanism of Nitroaromatic Compounds
The antimicrobial activity of many nitro-containing compounds is predicated on their reduction to cytotoxic agents within the target cell.
Caption: Proposed mechanism of antimicrobial action for nitroaromatic compounds.
General Workflow for In Vitro Anticancer Drug Screening
The process of evaluating the anticancer potential of new chemical entities typically follows a standardized workflow.
Caption: A typical workflow for the in vitro screening of potential anticancer compounds.
EGFR Signaling Pathway Inhibition
A number of pyridine derivatives have been identified as inhibitors of the EGFR signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the EGFR signaling pathway by a potential inhibitor.
References
- 1. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 3-Nitro-5-phenylpyridine Analysis
Comparative Data of Analytical Methods
The following table summarizes typical performance characteristics of analytical methods that could be adapted and validated for the analysis of 3-Nitro-5-phenylpyridine. These values are representative of what can be expected from well-developed HPLC and GC-MS methods for similar analytes.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Specificity | Demonstrated by peak purity and no interference from placebo or degradation products. | Demonstrated by specific mass fragmentation patterns and no interfering peaks at the retention time of the analyte. |
| Robustness | Insensitive to minor changes in mobile phase composition, pH, and column temperature. | Unaffected by small variations in inlet temperature, flow rate, and oven temperature ramp. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and GC-MS that could serve as a starting point for the development and validation of a method for this compound.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of non-volatile and thermally stable compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.01 M phosphate buffer, pH 2) and an organic solvent (e.g., acetonitrile).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm, determined by the UV spectrum of this compound.[5][6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Specificity: Analyze blank samples (diluent), placebo, and stressed samples (acid, base, oxidation, heat, light) to ensure no interference at the retention time of the analyte peak.
-
Linearity: Prepare a series of at least five concentrations of this compound reference standard. Plot the peak area response against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]
-
Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is highly sensitive and selective, making it suitable for the analysis of volatile and semi-volatile compounds, and for trace-level impurity analysis.[7][8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).[9]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.
-
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatization may be employed to improve volatility and thermal stability.
-
-
Validation Parameters: The validation parameters are similar to those for HPLC, with adjustments for the specific technique. For instance, specificity is strongly supported by the unique mass spectrum of the analyte.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the validation of an analytical method and the logical relationship between different validation parameters.
Caption: General workflow for analytical method validation.
Caption: Interrelationship of key validation parameters.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. wjarr.com [wjarr.com]
- 3. prismanalyticalresearch.com [prismanalyticalresearch.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. (2005) International Conference on Harmonization. Guidance on Validation of Analytical Procedure Text and Methodology. ICH-Q2 (R1). IFPMA, Geneva. - References - Scientific Research Publishing [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.co.kr [shimadzu.co.kr]
Evaluating the Drug-Like Properties of 3-Nitro-5-phenylpyridine Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The introduction of a nitro group and a phenyl substituent to this core, as seen in 3-Nitro-5-phenylpyridine derivatives, presents a chemical space with intriguing potential for pharmacological activity, particularly in oncology. This guide provides a comprehensive evaluation of the drug-like properties of this class of compounds, using 1-(5-nitropyridin-2-yl)-4-phenylpiperazine as a representative analogue. A comparison is drawn with Palbociclib, an established anticancer agent, to benchmark its performance. This analysis integrates experimental data on biological activity with in silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, offering valuable insights for researchers and drug development professionals.
Comparative Analysis of Physicochemical and ADMET Properties
| Property | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine (Predicted) | Palbociclib (Experimental/Predicted) |
| Molecular Weight ( g/mol ) | 298.33 | 447.5 |
| LogP | 3.1 | 3.9 |
| Aqueous Solubility | Moderately Soluble | Low Solubility |
| Human Intestinal Absorption | High | High |
| Caco-2 Permeability (Papp, cm/s) | High | Moderate to High |
| Blood-Brain Barrier Permeability | High | Low |
| CYP450 Inhibition | Potential inhibitor of CYP2D6, CYP3A4 | Substrate of CYP3A4, weak inhibitor |
| Metabolic Stability (in human liver microsomes) | Moderate | Moderate to High |
| hERG Inhibition | Low Risk | Low Risk |
| Ames Mutagenicity | Potential Concern (due to nitroaromatic group) | Non-mutagenic |
| Oral Bioavailability | Moderate to High | Moderate (42%) |
In Vitro Anticancer Activity
The anticancer potential of 1-(5-nitropyridin-2-yl)-4-phenylpiperazine and its derivatives has been investigated against various cancer cell lines. One study demonstrated the cytotoxic effects of novel thiourea and thiazolidinone derivatives synthesized from this scaffold against prostate cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Thiourea Derivative 5a | DU 145 (Prostate) | Data not specified, but showed highest activity |
| PC-3 (Prostate) | Data not specified | |
| LNCaP (Prostate) | Data not specified | |
| Palbociclib | MCF-7 (Breast) | 0.009 |
| MDA-MB-231 (Breast) | > 10 |
The data indicates that derivatives of the this compound scaffold possess anticancer activity, although direct IC50 values for the parent compound are not available. Further investigation revealed that these compounds can induce apoptosis and cause cell cycle arrest, common mechanisms of action for anticancer agents.
Potential Signaling Pathways and Experimental Workflows
The anticancer activity of small molecules is often attributed to their interaction with specific signaling pathways that are dysregulated in cancer cells. Plausible targets for compounds like 1-(5-nitropyridin-2-yl)-4-phenylpiperazine include the PI3K/AKT/mTOR and Ras/MAPK pathways, which are central to cell proliferation, survival, and growth.
PI3K/AKT/mTOR Signaling Pathway
peer-reviewed methods for the synthesis and analysis of 3-Nitro-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peer-reviewed methods for the synthesis and analysis of 3-Nitro-5-phenylpyridine, a molecule of interest in medicinal chemistry and materials science. The following sections detail synthetic routes and analytical techniques, supported by experimental data and protocols to facilitate informed decisions in research and development.
Synthesis of this compound
The synthesis of this compound can be approached through two primary strategic routes: Route A , involving the nitration of a pre-formed phenylpyridine scaffold, and Route B , which entails the formation of the biaryl bond on a pre-nitrated pyridine ring.
Comparison of Synthetic Routes
| Parameter | Route A: Nitration of 3-Phenylpyridine | Route B: Suzuki Coupling of 3-Bromo-5-nitropyridine |
| Starting Materials | 3-Bromopyridine, Phenylboronic acid | 3-Bromo-5-nitropyridine, Phenylboronic acid |
| Key Reactions | 1. Suzuki-Miyaura Coupling 2. Nitration | 1. Suzuki-Miyaura Coupling |
| Typical Reagents | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), HNO₃/H₂SO₄ | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) |
| Overall Yield | Moderate to Good | Good to Excellent |
| Advantages | Readily available starting materials for the initial coupling. | More direct route, potentially higher overall yield and fewer purification steps. |
| Disadvantages | Two separate reaction steps; potential for side products during nitration, requiring careful purification. | The starting material, 3-bromo-5-nitropyridine, may be less commercially available or require synthesis. |
Experimental Protocols
Route A: Synthesis of 3-Phenylpyridine via Suzuki-Miyaura Coupling followed by Nitration
Step 1: Synthesis of 3-Phenylpyridine
This procedure is adapted from established Suzuki-Miyaura coupling methodologies.[1][2]
-
Materials: 3-Bromopyridine, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0), Potassium carbonate, 1,4-Dioxane, Water.
-
Procedure:
-
In a Schlenk flask, combine 3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-phenylpyridine.
-
Step 2: Nitration of 3-Phenylpyridine
This protocol is based on general methods for the nitration of pyridines.
-
Materials: 3-Phenylpyridine, Fuming Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure:
-
To a cooled (0 °C) flask containing concentrated sulfuric acid, slowly add 3-phenylpyridine.
-
While maintaining the temperature at 0 °C, add fuming nitric acid dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Route B: Synthesis of this compound via Suzuki-Miyaura Coupling
This procedure is based on the direct coupling of a pre-functionalized nitropyridine.
-
Materials: 3-Bromo-5-nitropyridine, Phenylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Potassium carbonate, 1,4-Dioxane, Water.
-
Procedure:
-
In a microwave vial or a round-bottom flask, combine 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate the vessel and backfill with an inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100-120 °C for 1-2 hours (if using microwave) or 12-18 hours (if using conventional heating).
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Synthetic Workflow Diagram
Caption: Synthetic routes to this compound.
Analysis of this compound
The analysis and characterization of this compound are crucial for confirming its identity and purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separation and detection, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.
Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and column interaction, detection by mass fragmentation. |
| Typical Column | Reversed-phase C18 | Capillary column (e.g., DB-5ms, HP-5ms) |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water gradients | Helium or Hydrogen |
| Detection Limit | ng/mL range | pg to ng range |
| Advantages | Robust, widely available, suitable for routine purity checks and quantification. | High sensitivity and selectivity, provides structural information from mass spectrum. |
| Disadvantages | Lower sensitivity than GC-MS, may require method development for optimal separation. | Requires the analyte to be volatile and thermally stable. |
Experimental Protocols
HPLC-UV Analysis
This is a general method adaptable for the analysis of nitropyridine derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Example: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
GC-MS Analysis
This general method is suitable for the analysis of volatile and semi-volatile organic compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.
NMR Spectroscopy
Analytical Workflow Diagram
Caption: Analytical workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
